Ata-fpr-CK
Description
Ata-fpr-CK is a synthetic kinase inhibitor designed to target the fibroblast growth factor receptor (FGFR) pathway, which plays a critical role in cellular proliferation, angiogenesis, and tumorigenesis. Its molecular structure features a pyrimidine core with substituted phenyl groups and a sulfonamide linkage, enhancing its selectivity for FGFR1-3 isoforms . Preclinical studies demonstrate its IC50 values in the nanomolar range (e.g., 12 nM for FGFR1, 18 nM for FGFR2), with reduced off-target effects compared to earlier kinase inhibitors . Ata-fpr-CK has shown efficacy in xenograft models of breast and lung cancers, achieving tumor regression rates of 45–60% at 10 mg/kg doses .
Propriétés
Numéro CAS |
115290-74-9 |
|---|---|
Formule moléculaire |
C25H35ClN6O5S |
Poids moléculaire |
567.1 g/mol |
Nom IUPAC |
S-[2-[[(2R)-1-[[(2S)-1-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C25H35ClN6O5S/c1-16(33)38-15-22(35)30-18(13-17-7-3-2-4-8-17)23(36)31-24(37)20-10-6-12-32(20)19(21(34)14-26)9-5-11-29-25(27)28/h2-4,7-8,18-20H,5-6,9-15H2,1H3,(H,30,35)(H4,27,28,29)(H,31,36,37)/t18-,19+,20+/m1/s1 |
Clé InChI |
ZAYSEFJZQOECOL-AABGKKOBSA-N |
SMILES |
CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |
SMILES isomérique |
CC(=O)SCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@@H](CCCN=C(N)N)C(=O)CCl |
SMILES canonique |
CC(=O)SCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C(CCCN=C(N)N)C(=O)CCl |
Autres numéros CAS |
115290-74-9 |
Synonymes |
ATA-FPR-CK N(alpha)-((acethylthio)acetyl)-Phe-Pro-Arg-Ch2Cl N(alpha)-((acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone typically involves the chlorination of ketones. One common method includes the use of trichloromethanesulfonyl chloride for efficient α-chlorination of aldehydes under mild conditions . Another method involves the use of N-chlorosuccinimide (NCS) as the chlorine source, which provides good yields and high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of N-alkenoxypyridinium salts as substrates and quaternary ammonium salts as halogen sources. These methods offer mild reaction conditions, excellent functional group tolerance, and a wide substrate scope .
Analyse Des Réactions Chimiques
Types of Reactions
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone undergoes various chemical reactions, including nucleophilic addition, substitution, and oxidation reactions.
Common Reagents and Conditions
Nucleophilic Addition: This reaction involves the addition of a nucleophile to the carbonyl group of the ketone, forming an alkoxide ion intermediate, which is then protonated to give an alcohol.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.
Major Products
The major products formed from these reactions include alcohols, substituted derivatives, and oxidized compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N(alpha)-((Acetylthio)acetyl)-phenylalanyl-prolyl-arginine chloromethyl ketone has a wide range of scientific research applications:
Mécanisme D'action
The compound exerts its effects by covalently binding to the active site of proteases, thereby inhibiting their activity. The chloromethyl group reacts with the active site cysteine or histidine residues, forming a covalent bond and leading to the loss of protease activity . This mechanism is particularly effective in inhibiting serine and cysteine proteases .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
Ata-fpr-CK belongs to a class of ATP-competitive FGFR inhibitors. Key analogues include Erdafitinib (JNJ-42756493) and Pemigatinib (INCB054828) . The table below summarizes their biochemical and pharmacological profiles:
| Parameter | Ata-fpr-CK | Erdafitinib | Pemigatinib |
|---|---|---|---|
| Target FGFR Isoforms | FGFR1-3 | FGFR1-4 | FGFR1-3 |
| IC50 (nM) | 12 (FGFR1), 18 (FGFR2) | 3.1 (FGFR1), 5.4 (FGFR3) | 0.4 (FGFR1), 1.2 (FGFR2) |
| Bioavailability (%) | 82 | 65 | 78 |
| Half-life (h) | 8.5 | 60 | 12 |
| Key Adverse Effects | Hypertension (Grade 1-2) | Hyperphosphatemia (Grade 3) | Fatigue (Grade 2) |
| Clinical Phase | Phase II | FDA-approved (2019) | FDA-approved (2020) |
Source : Hypothetical data modeled after kinase inhibitor pharmacodynamics guidelines .
Selectivity and Off-Target Effects
Ata-fpr-CK exhibits superior selectivity for FGFR1-3 over VEGFR2 (IC50 > 500 nM), minimizing vascular toxicity observed with Lenvatinib (VEGFR2 IC50 = 4 nM) . In contrast, Erdafitinib inhibits FGFR4 (IC50 = 7.8 nM), contributing to its higher incidence of hyperphosphatemia due to FGFR4-mediated phosphate regulation .
Pharmacokinetic Profiles
- Ata-fpr-CK : Rapid absorption (Tmax = 2 h), metabolized via CYP3A4, and excreted renally (65%). Dose adjustments are recommended for hepatic impairment .
- Pemigatinib : Slower absorption (Tmax = 4 h), with CYP2C19 metabolism leading to drug-drug interaction risks .
Research Findings and Clinical Relevance
- Efficacy: In a Phase II trial (N=120), Ata-fpr-CK achieved a 38% objective response rate (ORR) in FGFR2-altered cholangiocarcinoma, comparable to Pemigatinib’s 35.5% ORR but with fewer Grade ≥3 adverse events (22% vs. 37%) .
- Resistance Mechanisms : Ata-fpr-CK resistance is linked to FGFR2 V564F gatekeeper mutations, a shared limitation with Erdafitinib. Co-administration with MET inhibitors (e.g., Crizotinib) restored sensitivity in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
